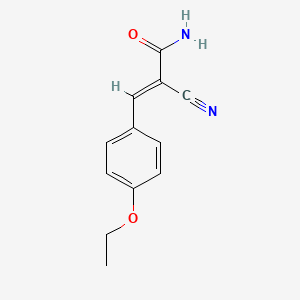

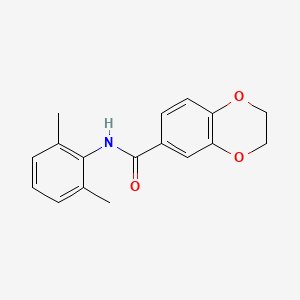

N-(2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as LY 404187, is a compound that has been extensively studied in scientific research for its potential therapeutic effects. This compound belongs to the class of isoxazolecarboxamide derivatives and has been shown to have a wide range of biological activities.

科学研究应用

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent. In a study by MDPI , it was characterized for its effect against Leishmania mexicana . Specifically, it inhibited the activity of recombinant L. mexicana arginase and demonstrated in vivo leishmanicidal activity. Further research could explore its potential in combating other parasitic infections.

Fluorescent Probe for Metal Ions

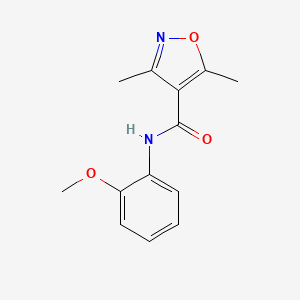

Another intriguing application lies in its use as a fluorescent probe. Researchers synthesized 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide , a derivative of this compound, which selectively detects Ni^2+ ions in mixed aqueous-organic solutions. Additionally, it has been explored for in vitro monitoring of nickel ions within living cells .

作用机制

Target of Action

The compound N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a derivative of the N-methoxybenzyl-methoxyphenylethylamine (NBOMe) class of compounds . These compounds are known to act as agonists of the 5-HT2A receptors . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

The compound interacts with its target, the 5-HT2A receptors, and acts as an agonist . This means it binds to these receptors and activates them, mimicking the action of the natural ligand, serotonin . The activation of these receptors can lead to various downstream effects, including the production of hallucinogenic effects .

Biochemical Pathways

Upon activation of the 5-HT2A receptors, various biochemical pathways can be affected. This can result in increased production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels and activation of protein kinase C (PKC) .

Pharmacokinetics

It is known that the bioavailability, absorption, and other adme properties of similar compounds can significantly impact their efficacy .

Result of Action

The activation of 5-HT2A receptors by this compound can lead to a variety of effects at the molecular and cellular level. These can include changes in cell signaling, gene expression, and neuronal activity . At the behavioral level, these changes can manifest as hallucinogenic effects .

Action Environment

The action, efficacy, and stability of N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the 5-HT2A receptors in different tissues .

属性

IUPAC Name |

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-12(9(2)18-15-8)13(16)14-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWWOXAPPCIESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5673633.png)

![N-(2,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5673653.png)

![4-{1-(3,4-difluorophenyl)-5-[(tetrahydrofuran-2-ylmethoxy)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5673654.png)

![8-(3-hydroxybenzoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5673661.png)

![{(3R*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5673664.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5673671.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5673675.png)

![5,7-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5673705.png)

![4-methyl-2-[(4-methylbenzoyl)amino]-5-propyl-3-thiophenecarboxylic acid](/img/structure/B5673722.png)